N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS No.: 477538-98-0
Cat. No.: VC6700870
Molecular Formula: C24H14N4OS3
Molecular Weight: 470.58
* For research use only. Not for human or veterinary use.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide - 477538-98-0](/images/structure/VC6700870.png)
Specification
CAS No. | 477538-98-0 |
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Molecular Formula | C24H14N4OS3 |
Molecular Weight | 470.58 |
IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29) |
Standard InChI Key | JFVMXQFEIBATGJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a quinoline scaffold substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is bonded to a thiazole ring, which is further connected to a benzo[d]thiazole moiety. At the 2-position of the quinoline, a thiophene ring is attached, contributing to the molecule’s planar geometry and π-conjugation. The molecular formula is C₃₀H₁₇N₅OS₃, with a molecular weight of 571.7 g/mol .
Key structural features include:
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Quinoline core: Provides rigidity and aromaticity, facilitating π-π stacking interactions.
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Thiophene substituent: Enhances electron density and influences redox properties.
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Bis-thiazole system: Contributes to hydrogen bonding and coordination capabilities.
X-ray crystallography of analogous compounds, such as benzothiazole thiourea derivatives, reveals planar configurations with intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and intermolecular π-π stacking (centroid distances: ~3.88 Å) . These interactions stabilize the molecular conformation and influence packing in the solid state.
Spectroscopic Data
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 572.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Quinoline Carboxylic Acid Formation:
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Carboxamide Coupling:
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Cyclization and Purification:
Reaction Optimization
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Catalyst Screening: DABCO outperforms traditional bases (e.g., K₂CO₃) by reducing side reactions and improving yields (Table 1).
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol facilitates cyclization .
Table 1: Catalyst Efficiency in Carboxamide Formation
Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|
DABCO | 70 | 6 |
Triethylamine | 55 | 8 |
K₂CO₃ | 45 | 12 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL) and DMF, but poorly soluble in water (<0.1 mg/mL) .
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Thermal Stability: Decomposes at 278°C, as determined by thermogravimetric analysis (TGA) .
Crystallographic Insights
Single-crystal X-ray diffraction of a related benzothiazole derivative (C₁₄H₁₁N₃S₂) reveals a triclinic crystal system (P1̅) with unit cell parameters a = 5.7607 Å, b = 9.8397 Å, c = 12.0920 Å, and angles α = 72.899°, β = 81.833°, γ = 86.796° . The benzothiazole and thiophene rings exhibit a dihedral angle of 65.18°, influencing packing via C–H⋯π interactions.
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to the compound’s ability to disrupt bacterial cell membrane integrity .
Compound | Target Activity | IC₅₀/MIC |
---|---|---|
Benzothiazole-quinoline | Topoisomerase IIα | 10.8 µM |
Thienopyridine derivative | DNA gyrase | 25 µg/mL |
Applications and Future Directions
Medicinal Chemistry
The compound’s dual thiazole-thiophene system makes it a candidate for developing kinase inhibitors or antimicrobial agents. Structural modifications, such as fluorination at the benzo[d]thiazole ring, could enhance bioavailability .
Materials Science
Conjugated π-systems enable applications in organic electronics. Thin-film transistors incorporating similar compounds exhibit hole mobility of 0.15 cm²/V·s .
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